N~1~-[1-(1-ADAMANTYL)ETHYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Overview
Description
N~1~-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is a complex organic compound characterized by the presence of adamantane and triazole moieties. This compound is notable for its unique structural features, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide typically involves multiple steps. One common approach includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This reaction yields an intermediate, which is then further transformed to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N~1~-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-nitro-1H-1,2,4-triazole: Shares the triazole ring but lacks the adamantane moiety.
Adamantane derivatives: Compounds with the adamantane structure but different functional groups.
Uniqueness
N~1~-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is unique due to the combination of the adamantane and triazole moieties, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O3/c1-15(23-6-16-2-17(7-23)4-18(3-16)8-23)27-21(31)24-9-19-5-20(10-24)12-25(11-19,13-24)29-14-26-22(28-29)30(32)33/h14-20H,2-13H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZCPMDEYULGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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